molecular formula C8H14N2S B2554213 [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine CAS No. 893742-79-5

[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine

Cat. No.: B2554213
CAS No.: 893742-79-5
M. Wt: 170.27
InChI Key: SAJLJLAEWLRFAD-UHFFFAOYSA-N
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Description

[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine: is a chemical compound with the molecular formula C8H14N2S It is known for its unique structure, which includes a thiophene ring substituted with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine typically involves the reaction of thiophene derivatives with dimethylamine. One common method includes the alkylation of thiophene-2-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the dimethylaminomethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiophene derivatives with different functional groups replacing the dimethylaminomethyl group.

Scientific Research Applications

Chemistry: In chemistry, [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development and biochemical research.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on their specific structure and functional groups.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of [5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine.

    Dimethylaminomethylthiophene: A related compound with similar structural features.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-[(dimethylamino)methyl]thiophen-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-10(2)6-8-4-3-7(5-9)11-8/h3-4H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJLJLAEWLRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893742-79-5
Record name {5-[(dimethylamino)methyl]thiophen-2-yl}methanamine
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